Pyrimidine, 2-(2-methylphenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

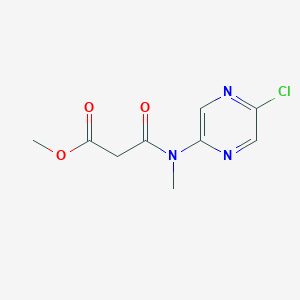

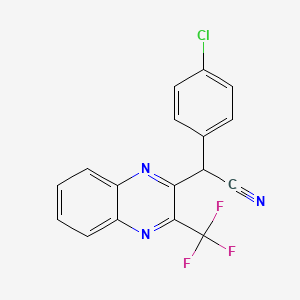

“Pyrimidine, 2-(2-methylphenyl)-” is a compound that belongs to the pyrimidine class. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of “Pyrimidine, 2-(2-methylphenyl)-” is C11H10N2 .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, one efficient reaction involves the use of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines, which provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidine-derived radicals play an important role in DNA oxidation, and their analysis methods are limited . A fluorometric detection and structural analysis of radicals on the surface of oxidatively damaged DNA using a profluorescent nitroxide probe combined with liquid chromatography–fluorometry and high-resolution tandem mass spectrometry has been proposed .Physical And Chemical Properties Analysis

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .科学的研究の応用

- Ortho-Arylation : Recent research has highlighted the use of 2-(o-Tolyl)pyrimidine as a ligand in ketone-directed ortho C−H arylation reactions. When added in catalytic amounts, this ligand significantly improves the efficiency of the reaction. Interestingly, a full equivalent of the ligand inhibits the transformation. The increased catalytic activity arises from the formation of a cyclometallated complex containing the NC-type ligand, which accelerates the ortho-arylation of the ketone substrate .

- Arylpyridines Synthesis : 2-(o-Tolyl)pyrimidine has been employed in the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides. This synthetic approach allows the efficient synthesis of 3- or 4-arylpyridines, which are of interest in pharmacological applications .

- Imidazo[1,2-a]pyrimidine Synthesis : Imidazo[1,2-a]pyrimidine, a related compound, has also received attention. Researchers have explored various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These approaches enable the formation of imidazo[1,2-a]pyrimidine derivatives with diverse functional groups, making them valuable in drug discovery and material science .

- Ruthenium-Catalyzed Reactions : The presence of 2-(o-Tolyl)pyrimidine offers additional options for catalyst and ligand optimization in ruthenium-catalyzed C−H functionalization. Insights from studies involving this ligand contribute to the development of efficient and selective C-H activation methods .

Catalysis and Ligand Design

Pharmacological Applications

Synthetic Chemistry

C-H Functionalization

作用機序

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Pyrimidine analogs act as anticancer agents through diverse mechanisms including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Safety and Hazards

将来の方向性

Pyrimidine and its derivatives have found extensive use in the pharmaceutical industry. Several chemotherapeutic agents and antiviral drugs are pyrimidine analogs. These compounds interact with cellular machinery in specific ways to inhibit disease progression, demonstrating the broad potential of pyrimidines in medicinal chemistry and drug design . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

特性

IUPAC Name |

2-(2-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLWGNCKPUJSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 2-(2-methylphenyl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)